molecular formula C10H7FN6O B2416203 N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 294873-69-1

N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No. B2416203
CAS RN: 294873-69-1
M. Wt: 246.205
InChI Key: YNAIQYPDHJRCBH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ODQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ODQ is a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in various physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound has been synthesized using various techniques. For instance, Konstantinova et al. (2011) described the synthesis of related [1,3,2]dithiazolo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines, emphasizing the impact of reaction temperature on chlorination outcomes (Konstantinova et al., 2011).

  • Development of Derivatives : Research by Beebe et al. (2003) involved creating derivatives of 5-hydroxy[1,2,5]oxadiazolo[3,4-b]pyrazines, showcasing the synthesis of aryl-substituted analogues (Beebe et al., 2003).

  • Structural Studies : Fischer et al. (1991) conducted research on the dilithio anion of 3,4-N,N′-disubstituted diamino[1,2,5]oxadiazole and its transformation into related compounds, which can help in understanding the structural dynamics of such compounds (Fischer et al., 1991).

Applications in Materials Science

  • Electroluminescence and Photovoltaic Applications : Li et al. (2010) described the synthesis of polymers incorporating elements of thieno[3,4-b]pyrazine for photovoltaic applications, which indicates potential use in solar cell technology (Li et al., 2010).

  • Optical Properties for Organic Electronics : Verbitskiy et al. (2022) studied novel derivatives incorporating [1,2,5]oxadiazolo[3,4-b]pyrazine for their electrochemical and photophysical properties, highlighting their potential in nonlinear optical applications (Verbitskiy et al., 2022).

Biological and Medicinal Applications

  • Antibacterial Properties : The study by Beebe et al. (2003) also investigated the antibacterial activity of 5-hydroxy[1,2,5]oxadiazolo[3,4-b]pyrazines against Haemophilus influenzae, suggesting potential medicinal applications (Beebe et al., 2003).

  • Sensitivity to Nitroaromatic Compounds : A study by Verbitskiy et al. (2018) explored the sensory properties of certain [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives to nitrobenzene and 2,4-dinitrotoluene vapors, which could have applications in detecting explosive substances (Verbitskiy et al., 2018).

Biochemical Analysis

Biochemical Properties

N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to interact with various enzymes and proteins within the cell . It selectively reduces bioenergetic coupling efficiency , which can have significant effects on cellular metabolism

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been shown to diminish cell proliferation, migration, and ATP production over time . Additionally, it induces apoptosis and reactive oxygen species accumulation in cells . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to uncouple oxidative phosphorylation in mitochondria . This means it disrupts the normal process of ATP production, leading to increased mitochondrial respiration rate . It does this without depolarizing the plasma membrane . The compound’s interaction with the mitochondrial membrane potential is also noteworthy, as it has been shown to decrease this potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed to increase proton leak and over time, diminish cell proliferation, migration, and ATP production

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At certain dosages, it has been shown to lower body weight independent of food intake and slow tumor progression

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a mitochondrial protonophore . It has the ability to transport protons across the mitochondrial membrane, disrupting the normal process of ATP production . This can have significant effects on metabolic flux or metabolite levels within the cell.

Transport and Distribution

It has been found in adipose, liver, and tumor tissue with low abundance in skeletal muscle

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria due to its role as a mitochondrial protonophore

properties

IUPAC Name

5-N-(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN6O/c11-5-3-1-2-4-6(5)13-8-7(12)14-9-10(15-8)17-18-16-9/h1-4H,(H2,12,14,16)(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAIQYPDHJRCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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